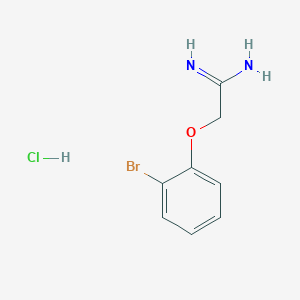![molecular formula C9H18ClN B6299244 rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95% CAS No. 2733657-49-1](/img/structure/B6299244.png)
rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-[(1S,3aS,6aS)-Octahydro-1-pentalenylmethyl]amine hydrochloride, 95% (hereafter referred to as “octahydro-1-pentalenylmethyl”) is a synthetic chemical compound that has recently been studied for its potential applications in laboratory experiments. This compound is a white, crystalline solid and is soluble in water and polar solvents. It is also relatively stable under ambient conditions.
Aplicaciones Científicas De Investigación
Octahydro-1-pentalenylmethyl has been studied for its potential applications in a variety of scientific research areas. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and peptidomimetics. It has also been studied for its potential use as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), and for its potential use as a chiral ligand in asymmetric catalysis.
Mecanismo De Acción
Octahydro-1-pentalenylmethyl has been studied for its potential mechanism of action. It has been shown to interact with a variety of enzymes, such as cyclooxygenase-2 (COX-2). It has also been shown to interact with other proteins, such as the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
Octahydro-1-pentalenylmethyl has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octahydro-1-pentalenylmethyl has several advantages for use in laboratory experiments. It is relatively stable under ambient conditions, making it suitable for use in a variety of experiments. It is also relatively inexpensive, making it suitable for use in large-scale experiments. However, it is important to note that octahydro-1-pentalenylmethyl is a synthetic chemical compound and may have unknown effects on the body. Therefore, it is important to use caution when using this compound in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the study of octahydro-1-pentalenylmethyl. Further research could be conducted on the compound’s mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be conducted on the compound’s potential applications in the synthesis of pharmaceuticals, agrochemicals, and peptidomimetics. Finally, further research could be conducted on the compound’s potential use as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), and as a chiral ligand in asymmetric catalysis.
Métodos De Síntesis
Octahydro-1-pentalenylmethyl is synthesized by a four-step process involving the reaction of p-toluenesulfonyl chloride, 1-dodecanol, and 3-methyl-3-buten-1-ol. The first step involves the reaction of p-toluenesulfonyl chloride with 1-dodecanol to form the sulfonate ester. The second step involves the reaction of the sulfonate ester with 3-methyl-3-buten-1-ol to form the intermediate octahydro-1-pentalenylmethyl. The third step involves the reaction of the intermediate with hydrochloric acid to form octahydro-1-pentalenylmethyl hydrochloride. The fourth and final step involves the purification of the octahydro-1-pentalenylmethyl hydrochloride to produce the final product.
Propiedades
IUPAC Name |
[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-6-8-5-4-7-2-1-3-9(7)8;/h7-9H,1-6,10H2;1H/t7-,8+,9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVRFOOELGWSNU-HBJOHWKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C2C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H]([C@H]2C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





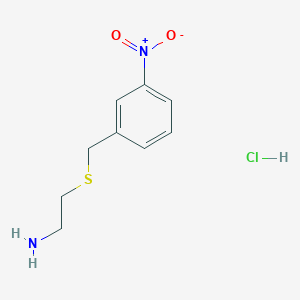
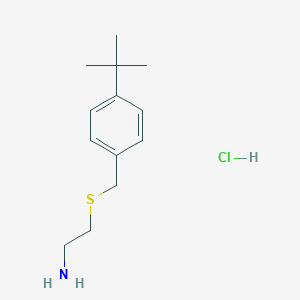
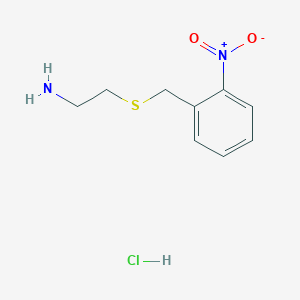
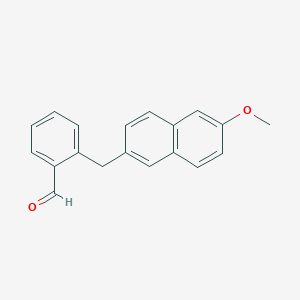
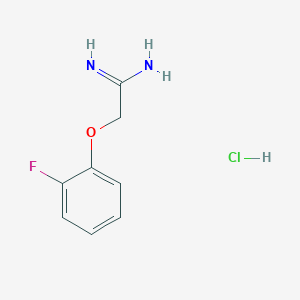
![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)

![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)
